Cas no 95379-18-3 (1,1'-Biphenyl,4-ethyl-2-fluoro-4'-[2-(trans-4-pentylcyclohexyl)ethyl]-)

1,1'-Biphenyl,4-ethyl-2-fluoro-4'-[2-(trans-4-pentylcyclohexyl)ethyl]- structure
95379-18-3 structure
Product Name:1,1'-Biphenyl,4-ethyl-2-fluoro-4'-[2-(trans-4-pentylcyclohexyl)ethyl]-
CAS No:95379-18-3
MF:C27H37F
MW:380.58109164238
CID:809035
PubChem ID:14177448
Update Time:2025-04-19

1,1'-Biphenyl,4-ethyl-2-fluoro-4'-[2-(trans-4-pentylcyclohexyl)ethyl]- Chemical and Physical Properties

Names and Identifiers

    • 1,1'-Biphenyl,4-ethyl-2-fluoro-4'-[2-(trans-4-pentylcyclohexyl)ethyl]-
    • 4-ethyl-2-fluoro-4'-[2-(trans-4-n-pentylcyclohexyl)-ethyl]-biphenyl
    • 1,1'-Biphenyl, 4-ethyl-2-fluoro-4'-[2-(trans-4-pentylcyclohexyl)ethyl]-
    • 2'-Fluoro-4'-ethyl-4-[2-(4-pentylcyclohexyl)ethyl]biphenyl
    • 95379-18-3
    • 4-Ethyl-2-fluoro-4'-[2-(trans-4-pentylcyclohexyl)ethyl]-1,1'-biphenyl
    • DTXSID701158106
    • 4-ethyl-2-fluoro-1-[4-[2-(4-pentylcyclohexyl)ethyl]phenyl]benzene
    • SCHEMBL6361219
    • SCHEMBL6361221
    • Inchi: 1S/C27H37F/c1-3-5-6-7-22-8-10-23(11-9-22)12-13-24-14-17-25(18-15-24)26-19-16-21(4-2)20-27(26)28/h14-20,22-23H,3-13H2,1-2H3
    • InChI Key: KXVKHTYRWKADCL-UHFFFAOYSA-N
    • SMILES: FC1C=C(CC)C=CC=1C1C=CC(=CC=1)CCC1CCC(CCCCC)CC1

Computed Properties

  • Exact Mass: 380.28792934g/mol
  • Monoisotopic Mass: 380.28792934g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 28
  • Rotatable Bond Count: 9
  • Complexity: 403
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 10.4
  • Topological Polar Surface Area: 0Ų
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